cor6.6 protein
Description
Discovery and Initial Characterization of Cold-Regulated Protein 6.6 in Arabidopsis thaliana
The discovery of cold-regulated protein 6.6 emerged from systematic investigations into plant responses to low-temperature stress during the early 1990s. Initial characterization studies revealed that this protein belongs to a family of cold-regulated polypeptides synthesized during cold acclimation of Arabidopsis thaliana. The complementary deoxyribonucleic acid sequence analysis demonstrated that cold-regulated protein 6.6 encodes an alanine-rich 6.6-kilodalton hydrophilic polypeptide with distinctive molecular characteristics.
Molecular analysis revealed that cold-regulated protein 6.6 exhibits remarkable sequence similarity to potassium-induced gene 1, a cold-regulated Arabidopsis gene previously suggested to have amino acid sequence similarities with type I fish antifreeze proteins. This similarity provided early insights into potential functional mechanisms and evolutionary relationships among cold-responsive proteins across different organisms.
The physical and chemical properties of cold-regulated protein 6.6 distinguish it from many other cellular proteins. Purification studies using recombinant expression systems demonstrated that the protein remains soluble after boiling and exhibits hydrophilic characteristics. Analysis of the amino acid sequence suggests that cold-regulated protein 6.6 forms amphipathic alpha helices, which may contribute to its functional properties in membrane interactions.
Table 1: Molecular Characteristics of Cold-Regulated Protein 6.6
Comparative analysis using two-dimensional gel electrophoresis revealed important differences between recombinant cold-regulated protein 6.6 and the native protein found in plant tissues. Migration patterns on two-dimensional gels suggested that a considerable portion of the cold-regulated protein 6.6 population in plants undergoes post-translational modifications, indicating additional layers of regulatory complexity beyond simple transcriptional control.
The purification process developed for cold-regulated protein 6.6 involved fusion to the bacteriophage T7 promoter and expression in Escherichia coli, followed by a combination of ammonium sulfate fractionation, ion-exchange chromatography, and adsorption chromatography on hydroxyapatite. This systematic approach enabled the production of near-homogeneous recombinant protein suitable for detailed functional studies.
Role in Cold Acclimation and Abiotic Stress Responses
The functional role of cold-regulated protein 6.6 in cold acclimation encompasses multiple aspects of cellular adaptation to low-temperature stress. Expression studies have demonstrated that cold-regulated protein 6.6 gene transcription is induced by several environmental stimuli, including low temperature, abscisic acid, and dehydration stress. This broad responsiveness indicates that the protein functions as part of an integrated stress response system rather than responding exclusively to temperature changes.
Detailed analysis of gene expression regulation revealed complex patterns of transcriptional and post-transcriptional control. While low temperature induces transcription of the cold-regulated protein 6.6 gene, as evidenced by increased messenger ribonucleic acid levels, the translation of this messenger ribonucleic acid into functional protein appears to be inhibited at low temperatures. This post-transcriptional regulation represents a sophisticated mechanism for controlling protein accumulation in response to environmental conditions.
Table 2: Expression Response of Cold-Regulated Protein 6.6 to Environmental Stimuli
Functional studies investigating the direct effects of cold-regulated protein 6.6 on membrane systems have provided insights into potential protective mechanisms. Research using small unilamellar vesicles composed of various phospholipid compositions demonstrated that cold-regulated protein 6.6 influences membrane behavior under freezing conditions. When vesicles were suspended in dilute tris(hydroxymethyl)-aminomethane/2-(N-morpholino) ethanesulfonic acid buffer, cold-regulated protein 6.6 invariably decreased the incidence of freeze-induced fusion regardless of the lipid composition.
However, the protective effects of cold-regulated protein 6.6 showed strong dependence on the surrounding solution conditions. When vesicles were suspended in dilute solutions of either sucrose or sodium chloride, the protein had little or no effect on freeze-induced fusion. This solution-dependent activity suggests that the protective mechanism involves specific protein-membrane interactions that are modulated by the ionic environment.
The relationship between cold-regulated protein 6.6 and other components of the cold acclimation machinery has been investigated through studies of constitutively freezing-tolerant mutants. Analysis of eskimo1 mutants revealed that significant freezing tolerance could be achieved without constitutive expression of cold-regulated protein 6.6, indicating that multiple independent pathways contribute to cold tolerance. This finding suggests that while cold-regulated protein 6.6 plays an important role in cold acclimation, it functions as part of a complex network rather than as a single essential component.
Table 3: Membrane Interaction Effects of Cold-Regulated Protein 6.6
Transcriptional regulation studies have revealed that cold-regulated protein 6.6 is controlled by the C-repeat binding factor pathway, which represents a major regulatory mechanism for cold-responsive gene expression. The protein is among the genes that are up-regulated by C-repeat binding factors 1, 2, and 3, which bind to C-repeat elements in gene promoters to activate transcription in response to cold stress.
The integration of cold-regulated protein 6.6 into broader stress response networks is evidenced by its coordinate regulation with other cold-responsive genes. Studies examining deacclimation processes showed that cold-regulated protein 6.6 transcript levels declined sharply over three days when cold-acclimated plants were transferred to ambient temperatures, indicating tight coordination with other components of the cold acclimation machinery.
Properties
CAS No. |
144906-16-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Synonyms |
cor6.6 protein |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Cold Tolerance Enhancement
- Mechanism : Cor6.6 protein plays a vital role in stabilizing cellular structures during freezing conditions, thereby preventing damage to membranes and proteins.
- Research Findings : Studies have shown that transgenic plants overexpressing Cor6.6 exhibit significantly improved freezing tolerance compared to wild-type plants. For instance, one study demonstrated that the expression of Cor6.6 was induced at low temperatures and contributed to the accumulation of protective metabolites that mitigate cellular damage during freeze-thaw cycles .
-
Stress Response Modulation
- Role in Stress Signaling : Cor6.6 interacts with various signaling pathways that regulate plant responses to abiotic stresses, including drought and salinity.
- Case Study : In a controlled environment experiment, plants overexpressing Cor6.6 showed enhanced resilience not only to cold stress but also to drought conditions, indicating its potential role as a multifunctional stress-responsive protein .
-
Agricultural Biotechnology
- Genetic Engineering : The application of Cor6.6 in genetic engineering has been explored to develop crops with enhanced stress tolerance.
- Field Trials : Transgenic crops expressing Cor6.6 have been tested in field trials, showing improved yield and survival rates under adverse environmental conditions compared to non-transgenic controls .
Data Tables
Case Studies
-
Transgenic Arabidopsis Study
- Researchers developed Arabidopsis plants overexpressing Cor6.6 and assessed their performance under freezing conditions.
- Results indicated that these plants maintained higher levels of photosynthetic efficiency and lower levels of oxidative stress markers compared to wild-type plants after exposure to freezing temperatures .
-
Field Trials with Crop Species
- A series of field trials were conducted with transgenic rice expressing Cor6.6.
- The trials revealed that these rice plants not only survived harsh winter conditions but also yielded 20% more grain than non-transgenic varieties, demonstrating the practical agricultural benefits of manipulating this protein .
Comparison with Similar Compounds
Research Findings and Controversies
- Divergent Lipid Interactions : While both COR6.6 and COR15am are structurally similar, only COR15am alters lipid ultrastructure, hinting at functional specialization .
- Lack of Direct Cryoprotection : COR6.6 and COR15am fail to prevent liposome leakage in vitro, challenging early hypotheses about their roles .
- Evolutionary Conservation : COR6.6 orthologs in Brassica napus are induced by Arabidopsis CBFs, underscoring conserved regulatory pathways .
Preparation Methods
Plant Growth and Cold Treatment
Arabidopsis plants are cultivated under standard conditions until the rosette stage. Cold acclimation is initiated by transferring plants to 4°C for 7–14 days, during which COR6.6 mRNA and protein levels increase significantly.
Tissue Homogenization and Protein Extraction
Frozen leaf tissues are ground in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and protease inhibitors. The homogenate is centrifuged at 20,000 × g for 20 minutes to remove debris. COR6.6, being a soluble protein, remains in the supernatant.
Hydration and Stability Analysis
COR6.6 exhibits unique hydration properties compared to other proteins. Dehydration experiments reveal that COR6.6 retains less water than bovine serum albumin (BSA) but more than COR15am under osmotic pressures of 8–150 MPa. This characteristic influences its stability during purification.
Table 1: Hydration Properties of COR6.6 and Related Proteins
| Protein | Water Content (g H₂O/g protein) at 150 MPa |
|---|---|
| BSA | 0.35 |
| COR6.6 | 0.28 |
| COR15am | 0.22 |
Recombinant Expression in Escherichia coli
Recombinant expression systems offer scalable production of COR6.6. The pET28 vector system with a hexa-histidine (His6) tag is widely employed.
Plasmid Construction and Transformation
The COR6.6 coding sequence is cloned into the pET28a(+) vector, incorporating an N-terminal His6 tag. The construct is transformed into E. coli BL21(DE3) cells, which are selected on LB agar plates containing 50 µg/mL kanamycin.
Induction and Cell Lysis
Cells are grown in LB medium at 37°C until OD₆₀₀ reaches 0.6–1.0. Protein expression is induced with 500 µM isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at 37°C for 16–24 hours. Post-induction, cells are lysed using BPER II buffer supplemented with lysozyme (1 µg/mL) and DNase I (1 µg/mL).
Nickel Affinity Chromatography
The lysate is centrifuged at 20,000 × g for 10 minutes, and the supernatant is mixed with Ni-NTA agarose beads. After washing with 20 mM imidazole, COR6.6 is eluted using 250 mM imidazole.
Table 2: Key Parameters for Recombinant COR6.6 Purification
| Parameter | Value |
|---|---|
| Induction Temperature | 37°C |
| IPTG Concentration | 500 µM |
| Elution Imidazole | 250 mM |
| Typical Yield | 5–10 mg/L culture |
Cell-Free Protein Synthesis
The PURExpress® in vitro transcription-translation system enables rapid production of COR6.6 without cellular hosts.
Reaction Assembly
A standard 25 µL reaction contains:
Incubation and Product Analysis
The mixture is incubated at 37°C for 2–4 hours. SDS-PAGE analysis confirms COR6.6 synthesis, typically yielding 50–100 µg/mL of protein.
Disulfide Bond Formation
For COR6.6 with cysteine residues, the Disulfide Bond Enhancer system (Solution 1 and 2) is added to promote correct folding.
Microfluidic Isolation for Structural Studies
Emerging microfluidic technologies allow isolation of COR6.6 from minimal lysate volumes, facilitating cryo-electron microscopy (cryo-EM) studies.
Lysate Preparation and Loading
Less than 1 µL of Arabidopsis lysate is loaded into a microfluidic chip functionalized with anti-COR6.6 antibodies. Target proteins are captured via immunoaffinity.
On-Chip Buffer Exchange
The device performs inline buffer exchange to 20 mM HEPES (pH 7.5), 150 mM NaCl, preparing COR6.6 for immediate grid freezing.
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of COR6.6 Preparation Methods
| Method | Yield | Time | Key Equipment |
|---|---|---|---|
| Native Extraction | 0.1–0.5 mg | 3 weeks | Ultracentrifuge |
| Recombinant E. coli | 5–10 mg | 2 days | Shaker incubator |
| Cell-Free Synthesis | 0.05–0.1 mg | 4 hours | Thermocycler |
| Microfluidic Isolation | <0.01 mg | 30 minutes | Microfluidic chip |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What methodologies are recommended for purifying recombinant COR6.6 protein expressed in Escherichia coli?
- Recombinant COR6.6 is typically purified using affinity chromatography after overexpression in E. coli. However, researchers must account for discrepancies between recombinant and native forms, such as the absence of N-terminal methionine in the bacterial system and potential post-translational modifications (e.g., phosphorylation) in planta. These differences can be validated via mass spectrometry or immunoblotting .
Q. How can researchers confirm the amphipathic α-helical structure of COR6.6 predicted by its amino acid sequence?
- Circular dichroism (CD) spectroscopy is used to verify α-helical content. Additionally, computational tools (e.g., hydropathy plots) and functional assays, such as lipid-binding studies with phosphatidylcholine vesicles, can assess amphipathicity. Note that COR6.6 shows no interaction with DPPC or DOPC in phase transition assays, suggesting specificity for other lipid types .
Q. What techniques are suitable for quantifying COR6.6 expression levels in Arabidopsis thaliana under cold stress?
- Quantitative PCR (qPCR) or RNA-seq can measure transcriptional upregulation. For protein quantification, Bradford assays (using Coomassie Brilliant Blue G-250 dye) or ELISA with COR6.6-specific antibodies are recommended. Ensure recombinant protein standards account for post-translational modifications absent in bacterial systems .
Advanced Research Questions
Q. What experimental approaches are used to assess COR6.6's role in modulating lipid phase transitions during dehydration?
- Freeze-fracture electron microscopy (FFEM) combined with osmotic stress assays reveals COR6.6's interaction with lipid mixtures (e.g., DOPE-DOPC). For example, at 76 MPa osmotic pressure, COR6.6 stabilizes lamellar phases near protein domains, while distal regions transition to hexagonal (H₁) phases. Differential scanning calorimetry (DSC) can further analyze phase transition thermodynamics .
Q. How should researchers address discrepancies between in vitro recombinant COR6.6 activity and its hypothesized in planta function?
- Recombinant COR6.6 lacks phosphorylation observed in native protein, which may alter activity. To resolve this, perform phosphoproteomics on plant-derived COR6.6 and compare functional outcomes (e.g., cryoprotection assays) with phosphorylated recombinant variants generated via kinase treatments .
Q. What strategies identify transcriptional regulators of COR6.6 under cold stress?
- Promoter analysis using EMSA (Electrophoretic Mobility Shift Assays) or CRISPR-edited reporter lines can identify cis-elements like ABRE (ABA-responsive) and CRT (C-repeat) motifs. Co-expression studies with transcription factors (e.g., CBF/DREB1) under varying ABA conditions clarify regulatory networks .
Q. How does phosphorylation impact COR6.6's functional activity in stress response pathways?
- Site-directed mutagenesis (e.g., Ser→Ala substitutions) followed by phenotypic assays (e.g., electrolyte leakage in freezing-tolerant Camelina lines) evaluates phosphorylation effects. Phosphomimetic mutants can simulate constitutive activation, while phospho-null variants test loss-of-function scenarios .
Q. How to interpret negative results in COR6.6-lipid interaction studies (e.g., no Tm shift in DPPC)?
- Negative data may indicate COR6.6 targets non-phosphatidylcholine lipids (e.g., galactolipids) or requires co-factors (e.g., COR15a). Use lipidomic profiling of native membranes and reconstitution experiments with plant-specific lipid mixtures. Fluorescence anisotropy or surface plasmon resonance (SPR) can detect weak/transient interactions .
Key Methodological Considerations
- Contradiction Analysis : When recombinant COR6.6 fails to replicate in vivo effects (e.g., cryoprotection), consider protein modifications, localization, or interaction partners absent in simplified in vitro systems .
- Data Validation : Combine orthogonal techniques (e.g., FFEM + DSC) to confirm phase behavior observations. For gene expression, correlate transcript levels (qPCR) with protein abundance (Western blot) under identical stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
